4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid
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Overview
Description
“4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid” is a chemical compound with the CAS Number: 2137629-53-7 . It has a molecular weight of 399.45 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H21NO4/c27-23(28)16-9-11-17(12-10-16)25(13-14-25)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes
- Research Focus : The use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. These compounds are transformed into enzymatically activated surfactants for creating homogenous nanotube dispersions under physiological conditions.
- Source : (Cousins et al., 2009)
Development of Novel Fluorescence Probes
- Research Focus : Synthesis of novel fluorescence probes to selectively detect highly reactive oxygen species using benzoic acid derivatives. These probes show potential for biological and chemical applications.
- Source : (Setsukinai et al., 2003)
Synthesis of Substituted CBI Analogs
- Research Focus : Synthesis of substituted CBI derivatives, focusing on the electronic effects on the chemical and functional reactivity of these agents. This research is significant in understanding the molecular interactions of these compounds.
- Source : (Boger et al., 1996)
Safety-Catch Anchoring Linkage in Peptide Synthesis
- Research Focus : Development of a novel anchoring linkage for peptide amide synthesis, using benzyloxybenzoic acid derivatives. This innovation is crucial in solid-phase peptide synthesis.
- Source : (Patek & Lebl, 1991)
Synthesis and SAR Property Modeling of Cholinesterase Inhibitors
- Research Focus : Design and synthesis of benzoic acid amides as potential inhibitors for acetyl- and butyrylcholinesterase. This study is essential in developing treatments for diseases related to cholinesterase activity.
- Source : (Kos et al., 2021)
Synthesis and Luminescent Properties of Lanthanide Benzoates
- Research Focus : Exploring the synthesis of lanthanide coordination compounds using benzyloxy benzoic acid derivatives. The study highlights the impact of substituents on the photophysical properties of these compounds.
- Source : (Sivakumar et al., 2010)
Safety and Hazards
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-23(28)16-9-11-17(12-10-16)25(13-14-25)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUHNMYXKFDJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137629-53-7 |
Source
|
Record name | 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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